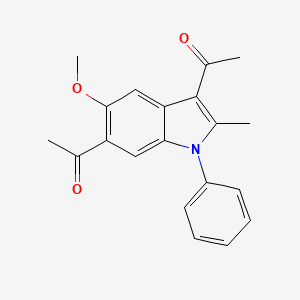![molecular formula C16H15N5O2S2 B15284179 4-Hydroxy-3-methoxybenzaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone](/img/structure/B15284179.png)
4-Hydroxy-3-methoxybenzaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-3-methoxybenzaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone is a complex organic compound with the molecular formula C16H15N5O2S2 and a molecular weight of 373.4526 g/mol This compound is known for its unique structural features, which include a benzaldehyde moiety, a thiazolopyrimidine ring, and a hydrazone linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methoxybenzaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
4-Hydroxy-3-methoxybenzaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted benzaldehyde derivatives with various functional groups.
科学研究应用
4-Hydroxy-3-methoxybenzaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 4-Hydroxy-3-methoxybenzaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can modulate various biochemical pathways. Additionally, its thiazolopyrimidine ring structure enables it to interact with enzymes and receptors, potentially inhibiting or activating their functions .
相似化合物的比较
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde (vanillin): A simpler compound with similar functional groups but lacking the thiazolopyrimidine ring.
3-Allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidine: Shares the thiazolopyrimidine ring but lacks the benzaldehyde moiety.
Hydrazones: A broad class of compounds with similar hydrazone linkages but varying substituents.
Uniqueness
4-Hydroxy-3-methoxybenzaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone is unique due to its combination of a benzaldehyde moiety, a thiazolopyrimidine ring, and a hydrazone linkage. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.
属性
分子式 |
C16H15N5O2S2 |
|---|---|
分子量 |
373.5 g/mol |
IUPAC 名称 |
7-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-3-prop-2-enyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C16H15N5O2S2/c1-3-6-21-15-13(25-16(21)24)14(17-9-18-15)20-19-8-10-4-5-11(22)12(7-10)23-2/h3-5,7-9,22H,1,6H2,2H3,(H,17,18,20)/b19-8+ |
InChI 键 |
NEFOBTHISUTFQK-UFWORHAWSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=C3C(=NC=N2)N(C(=S)S3)CC=C)O |
规范 SMILES |
COC1=C(C=CC(=C1)C=NNC2=C3C(=NC=N2)N(C(=S)S3)CC=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(5-chloro-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B15284097.png)
![8-(4-benzyl-1-piperazinyl)-9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B15284104.png)
![2-amino-4-(5-methyl-2-furyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile](/img/structure/B15284108.png)
![N-(2,4-dihydroxypyrimido[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B15284130.png)
![3-[1-(2-naphthyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B15284134.png)
![6-chloro-2-(3-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]pyridin-4-ium](/img/structure/B15284145.png)

![(5Z)-2-anilino-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284158.png)
![3,5-dibromo-2-hydroxy-7-[(E)-3-(2-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B15284171.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide](/img/structure/B15284184.png)
![{4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B15284188.png)
![propan-2-yl 3-[[(5E)-5-[[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B15284194.png)
![(5-Hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(4-methylphenyl)methanone](/img/structure/B15284196.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B15284202.png)
